
Triisopropylbenzene
Overview
Description
1,3,5-Triisopropylbenzene (C$9$H${18}$) is an aromatic hydrocarbon featuring a benzene ring substituted with three isopropyl groups at the 1,3,5-positions. Its bulky structure (molecular diameter: ~0.85 nm, width: 0.74 nm) and planar geometry make it a valuable compound in materials science, catalysis, and industrial chemistry . Key applications include:
- Catalysis: Acts as a micelle expander in synthesizing mesoporous silica (e.g., SBA-15), increasing pore diameters from 10.1 nm to 11.2 nm .
- Solvent: Preferred for its low toxicity, stability, and solvency in paints, coatings, and pharmaceutical synthesis .
- Chemical Intermediate: Used to produce advanced polymers, specialty chemicals, and additives in plastics . The global market for 1,3,5-triisopropylbenzene was valued at USD 450 million in 2023, driven by demand in Asia-Pacific (CAGR: 5.8%) and North America .
Scientific Research Applications
Organic Synthesis
Triisopropylbenzene serves as an effective solvent in organic synthesis due to its non-polar nature. It is particularly useful for dissolving various organic compounds and facilitating reactions without interfering with the reaction mechanisms .
Case Study: Synthesis of Specialty Polymers
In a study focused on mesoporous silica nanoparticles, this compound was utilized as a swelling agent during synthesis, allowing for controlled pore sizes and particle diameters . The incorporation of this compound led to significant enhancements in the material properties of the resulting polymers.
Polymer Production
This compound is employed as a monomer in the production of specialty polymers. Its presence enhances thermal stability and chemical resistance in the final products .
Case Study: Inverse Vulcanization
Recent research demonstrated the use of this compound in inverse vulcanization processes where it acted as a crosslinking agent with elemental sulfur. This method produced sulfur-rich polymers that exhibited self-healing properties .
Catalysis
The compound is extensively used in catalytic studies, particularly in Friedel-Crafts alkylation reactions. Its ability to stabilize reaction intermediates makes it an ideal candidate for various catalytic processes .
Case Study: Catalytic Reactions
Research has shown that this compound can effectively facilitate reactions involving complex substrates, improving yields and selectivity in organic transformations .
Fuel Additives
This compound is also recognized for its role as a fuel additive. It enhances the performance characteristics of fuels by improving combustion efficiency and reducing emissions .
Analytical Chemistry
In analytical settings, this compound is frequently used as a reference standard in chromatographic techniques. Its unique properties aid in the identification and quantification of similar compounds across various samples .
Q & A
Q. How can researchers optimize the synthesis of 1,3,5-triisopropylbenzene using ionic liquid catalysts, and what experimental parameters are critical for yield enhancement?
Classification: Basic Research Question
Methodological Answer:
Synthesis optimization involves evaluating alkylation conditions (e.g., benzene-to-isopropyl alcohol ratio, reaction temperature, and catalyst loading). Ionic liquid catalysts, such as chloroaluminate-based systems, require rigorous control of acidity (molar ratio of AlCl₃ to organic salts) to balance catalytic activity and stability . A stepwise approach includes:
Screening catalysts : Compare yields across ionic liquids (e.g., [BMIM]Cl-AlCl₃ vs. [EMIM]Cl-AlCl₃).
Parameter optimization : Use a factorial design to test temperature (80–120°C), time (2–8 hours), and molar ratios.
Product characterization : Validate purity via GC-MS and NMR, ensuring minimal byproducts (e.g., di- or mono-isopropylbenzene).
Comparison with Similar Compounds
Structural Analogues
1,3,5-Triisopropylbenzene belongs to the alkyl-substituted benzene family. Structurally related compounds include:
Physical and Chemical Properties
Preparation Methods
Friedel-Crafts Alkylation of Benzene with Propylene
Catalytic Systems and Reaction Mechanisms
The Friedel-Crafts alkylation of benzene with propylene is the predominant method for synthesizing 1,3,5-triisopropylbenzene. This electrophilic substitution reaction employs acid catalysts such as aluminum chloride (AlCl3) , boron trifluoride (BF3) , or hydrogen fluoride (HF) to facilitate the addition of isopropyl groups to the benzene ring . Aluminum chloride, often paired with anhydrous HCl as a promoter, demonstrates superior catalytic activity due to its strong Lewis acidity, which polarizes the propylene molecule and enhances electrophilicity. The reaction proceeds via a carbocation intermediate, where propylene forms a complex with AlCl3, generating an isopropyl carbocation that attacks the benzene ring in a para-directing manner.
The selectivity for the 1,3,5-isomer arises from steric and electronic factors. The bulky isopropyl groups favor a symmetrical arrangement, minimizing steric hindrance. This regioselectivity is further enhanced by maintaining a molar ratio of 2.5–3.5 propylene molecules per benzene molecule, ensuring sufficient alkylating agents for trisubstitution .
Optimization of Reaction Parameters
Critical parameters influencing yield and selectivity include temperature, molar ratio, catalyst loading, and reaction duration.
Temperature Control
The reaction is exothermic, necessitating precise temperature control to avoid over-alkylation. Optimal temperatures range from 70°C to 80°C , balancing reaction kinetics and product stability. Elevated temperatures (>100°C) risk forming tetra- or polyisopropylbenzenes, while lower temperatures (<60°C) prolong reaction times .
Molar Ratio and Catalyst Loading
A propylene-to-benzene molar ratio of 3:1 maximizes triisopropylbenzene formation while minimizing mono- and di-substituted byproducts. Excess propylene drives the reaction toward trisubstitution but requires careful separation of unreacted gases. The catalyst (AlCl3) is typically used at 5–10 wt% relative to benzene, with anhydrous HCl added to stabilize the catalytic complex .
Reaction Duration
Under optimal conditions, the reaction achieves completion within 5–6 hours , as evidenced by gas absorption rates. Prolonged durations risk side reactions, such as isomerization or polymerization .
Byproduct Management and Recycling Strategies
The alkylation process generates mono-isopropylbenzene (MIPB), diisopropylbenzene (DIPB), and higher polypropylated benzenes as byproducts. These are efficiently separated via fractional distillation and recycled into subsequent batches to improve overall yield. For instance, tetra-isopropylbenzene is reintroduced into the reactor, where it undergoes transalkylation with benzene to form additional TIP .
Purification and Characterization of this compound
Crude reaction mixtures are purified through a multi-step process:
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Catalyst Removal : The hydrocarbon phase is separated from the AlCl3 complex and washed with 10% aqueous NaOH to neutralize residual acid .
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Water Washing : A final water wash eliminates traces of caustic solution.
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Fractional Distillation : The purified organic layer is distilled using a high-efficiency column, isolating TIP at its boiling point of 232–233°C .
Industrial-Scale Production and Applications
Large-scale TIP production employs continuous-flow reactors with integrated distillation units. Key industrial applications include:
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Solvent : High thermal stability makes TIP suitable for high-temperature reactions.
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Chemical Intermediate : TIP is oxidized to 1,3,5-triisopropylbenzene trihydroperoxide (TIP-OOH), a precursor for phenolic resins and antioxidants .
Comparative Analysis of Preparation Methods
*Hypothetical methods, such as isomerization or metathesis, are less documented in patent literature.
Properties
Molecular Formula |
C15H24 |
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Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,2,3-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-12H,1-6H3 |
InChI Key |
LGXAANYJEHLUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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